![molecular formula C11H21N3O B1485244 {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098008-90-1](/img/structure/B1485244.png)
{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Vue d'ensemble
Description
{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. Its unique structure makes it a fascinating subject in multiple scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves a multi-step reaction starting with commercially available precursors. This might include:
Formation of the pyrazole ring: : Initiate with a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Introduction of the ethoxyethyl side chain: : Typically via an alkylation reaction.
Attachment of the propyl group: : Achieved through a coupling reaction with an appropriate halide.
Methylation of the amine: : Final step can be performed using methyl iodide under basic conditions.
Industrial Production Methods
For industrial-scale production, optimizing yield and efficiency is paramount. This might involve:
Optimized reaction conditions: : Higher temperatures and pressures can be employed.
Catalysts: : Utilization of specific catalysts to increase reaction rates.
Continuous flow processes: : To manage large quantities and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can be oxidized to introduce various functional groups.
Reduction: : Reduction reactions might lead to hydrogenation of specific bonds.
Substitution: : Electrophilic or nucleophilic substitutions can alter the side chains or pyrazole ring.
Common Reagents and Conditions
Oxidation: : Often uses potassium permanganate or chromium trioxide.
Reduction: : Typically employs lithium aluminium hydride or palladium on carbon.
Substitution: : Common reagents include alkyl halides for nucleophilic substitutions or reagents like iodine for electrophilic substitutions.
Major Products
These reactions produce a range of derivatives, enhancing the versatility of the compound for various applications.
Applications De Recherche Scientifique
Chemistry: : Acts as a building block in the synthesis of more complex molecules. Biology : Explores interactions with biological macromolecules, potentially serving as a drug candidate or a biochemical probe. Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties. Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity. Pathways Involved : Might modulate signaling pathways such as MAPK or PI3K-Akt, influencing cell behavior and responses.
Comparaison Avec Des Composés Similaires
Comparison: : Compounds such as {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine share structural similarities but differ in their side chain length, affecting their physical and chemical properties.
Unique Features: : The ethoxyethyl and pyrazole moieties confer specific reactivity and interaction profiles, making it distinctive compared to others.
Similar Compounds
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
{3-[1-(2-propoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine
This compound is a treasure trove of research opportunities across diverse scientific disciplines. Whether you're a chemist, biologist, or industrial scientist, it offers a world of exploration.
Propriétés
IUPAC Name |
3-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-3-15-8-7-14-10-11(9-13-14)5-4-6-12-2/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYFPYZZKAKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


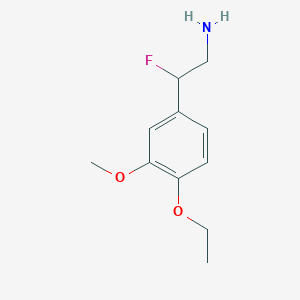


![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)
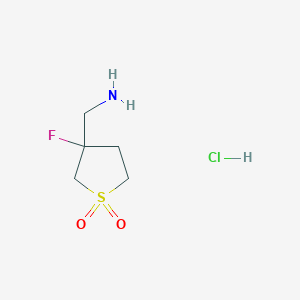
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)
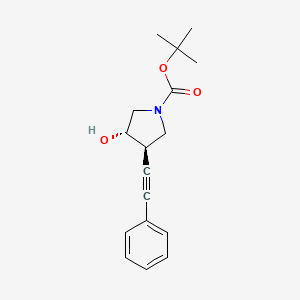
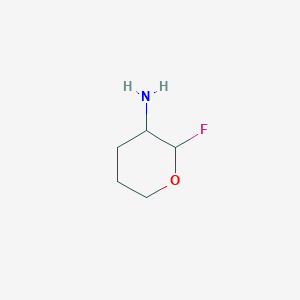
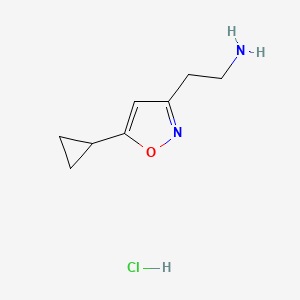
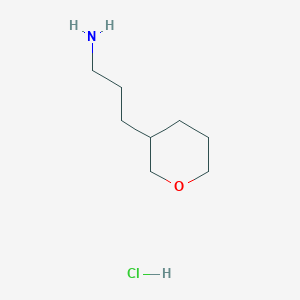
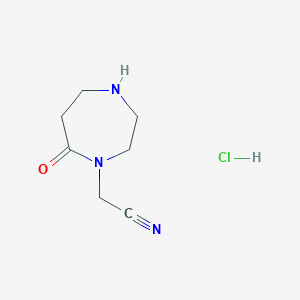
![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
